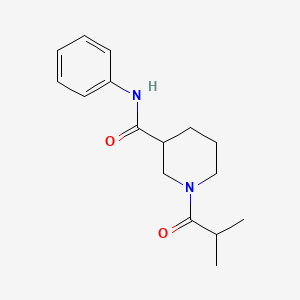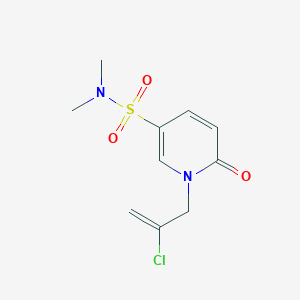![molecular formula C17H17N3O2 B7468155 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one, also known as MPEP, is a drug that acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the early 2000s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and thus affect neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the specific experimental conditions and cell types used. In general, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been found to reduce glutamate release, decrease neuronal excitability, and modulate synaptic plasticity. It has also been shown to have anti-inflammatory and neuroprotective effects in some models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its high selectivity and specificity for mGluR5, which allows researchers to study the role of this receptor in isolation from other glutamate receptors. However, one limitation of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one is its relatively low potency, which can require higher concentrations to achieve the desired effects. Additionally, 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one and mGluR5. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical trials. Another area of interest is the investigation of the role of mGluR5 in other physiological and pathological processes, such as learning and memory, autism spectrum disorders, and epilepsy. Finally, there is growing interest in the use of mGluR5 antagonists as potential therapeutics for various neuropsychiatric and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one involves several steps, starting with the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 2-amino-4,6-dichloropyrido[1,2-a]pyrimidine in the presence of a base to yield 2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in these conditions.
Propiedades
IUPAC Name |
2-[2-(3-methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-5-4-6-14(11-13)22-10-8-18-15-12-17(21)20-9-3-2-7-16(20)19-15/h2-7,9,11-12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQFUSZQABWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)




![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)